2-methoxy-5-methyl-N-(propan-2-yl)aniline
Description
2-Methoxy-5-methyl-N-(propan-2-yl)aniline (CAS 1019582-92-3) is an aromatic amine derivative with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . The compound features a methoxy group (-OCH₃) at the 2-position, a methyl group (-CH₃) at the 5-position of the benzene ring, and an isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom. Key identifiers include the MDL number MFCD11143607, and it is currently listed as temporarily out of stock in commercial catalogs .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17NO/c1-8(2)12-10-7-9(3)5-6-11(10)13-4/h5-8,12H,1-4H3 |
InChI Key |
NQHWCAOKXGWEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(propan-2-yl)aniline typically involves the alkylation of 2-methoxy-5-methylaniline with isopropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-5-methyl-N-(propan-2-yl)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
The applications of 2-methoxy-5-methyl-N-(propan-2-yl)aniline, also known as C11H17NO, are rooted in its unique chemical structure, which includes a methoxy group, a methyl group, and an isopropyl group attached to the nitrogen atom of the aniline moiety. This compound, classified under substituted anilines, has a molecular weight of approximately 179.26 g/mol.
Scientific Research Applications
Antimicrobial and Antiviral Properties: Research indicates that 2-methoxy-5-methyl-N-(propan-2-yl)aniline may possess antimicrobial and antiviral properties. Similar compounds have demonstrated interactions with specific biological targets, suggesting the potential for developing new therapeutic agents. These interactions could involve enzyme inhibition or receptor modulation, though the exact mechanisms of action require further investigation.
Synthesis of Organic Compounds: 2-methoxy-5-methyl-N-(propan-2-yl)aniline serves as a starting material in synthesizing various organic compounds . For instance, in the creation of EML4-ALK inhibitors, 1-fluoro-2-methoxy-4-nitrobenzene is reacted with 1-methyl-4-(piperidin-4-yl)piperazine . Aniline derivatives, including 2-alkyl-6-methyl-N-(1'methoxy-2'-propyl)-aniline, are utilized as intermediates in manufacturing agricultural active substances like herbicides .
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-methoxy-5-methyl-N-(propan-2-yl)aniline can be contextualized by comparing it to analogous aniline derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Aniline Derivatives
*Inferred values due to incomplete data in sources.
Key Observations
Substituent Effects on Reactivity: Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring, favoring electrophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., -NO₂ in , -Cl in ) deactivate the ring, directing reactivity to specific positions . Steric hindrance from bulky N-alkyl groups (e.g., isopropyl in the main compound vs. 2-methylpentan-2-yl in ) impacts reaction kinetics and substrate accessibility in catalytic processes .
Diisopropyl substitution () reduces crystalline packing efficiency compared to monosubstituted analogs, affecting melting points .
Synthetic Utility :
- Derivatives like 5-iodo-2-methoxy-N,N-dimethylaniline () are valuable in Suzuki-Miyaura coupling reactions due to the iodine substituent.
- The main compound’s isopropyl group may facilitate selective N-alkylation in multi-step syntheses .
Structural Insights :
- Crystal structure studies of related compounds (e.g., 4-methoxy-2-methylaniline derivatives) reveal trans conformations and hydrogen-bonded networks, suggesting similar stabilization mechanisms in the main compound .
Research Findings and Data Gaps
- Physicochemical Data : Boiling points, solubility, and spectral data (e.g., NMR, IR) for the main compound are unavailable in the provided evidence, highlighting a need for further experimental characterization .
- Safety and Handling : While N,N-diisopropylaniline () has documented safety data, similar information for the main compound is absent, necessitating caution in handling.
Biological Activity
2-Methoxy-5-methyl-N-(propan-2-yl)aniline, a compound belonging to the class of substituted anilines, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of 2-methoxy-5-methyl-N-(propan-2-yl)aniline typically involves the reaction of 2-methoxy-5-methyl aniline with isopropylamine. The synthesis can be performed using various methods, including conventional heating and microwave-assisted techniques, which enhance yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that related aniline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-methoxy-5-methyl-N-(propan-2-yl)aniline show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Microorganism | MIC (mg/mL) |
|---|---|---|
| 2-Methoxy-5-methyl-N-(propan-2-yl)aniline | E. coli | 0.0195 |
| Related Aniline Derivative | Bacillus mycoides | 0.0048 |
| Related Aniline Derivative | C. albicans | 0.0048 |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 2-methoxy-5-methyl-N-(propan-2-yl)aniline has been investigated through structure-activity relationship (SAR) studies. Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.75 |
| A549 | 0.43 |
| MDA-MB-231 | >10 |
Notably, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . The mechanism involves disruption of microtubule polymerization, which is crucial for cell division .
The biological activity of 2-methoxy-5-methyl-N-(propan-2-yl)aniline is attributed to its ability to interfere with cellular processes:
- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
- Induction of Methuosis : Certain derivatives induce methuosis, a form of cell death characterized by cytoplasmic vacuolization without typical apoptotic features .
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Case Studies
A study published in MDPI reported on the antiproliferative effects of various substituted anilines, including those similar to 2-methoxy-5-methyl-N-(propan-2-yl)aniline. The findings indicated that modifications at specific positions on the aniline ring significantly influenced biological activity .
Another research article highlighted the efficacy of related compounds against resistant strains of bacteria, emphasizing their potential in treating infections that are difficult to manage with conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
